![molecular formula C17H29N3O B2813040 N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide CAS No. 1050553-14-4](/img/structure/B2813040.png)
N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
CP-55940 exerts its effects by binding to cannabinoid receptors in the brain and peripheral tissues. It has a high affinity for both CB1 and CB2 receptors, which are part of the endocannabinoid system. By activating these receptors, CP-55940 can modulate a variety of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a number of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting neuroprotection. It has also been found to have anti-tumor effects, with studies showing that it can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-55940 for lab experiments is its potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of CP-55940 is that it can be difficult to work with due to its low solubility in water and other common solvents.
Future Directions
There are a number of potential future directions for research on CP-55940. One area of interest is its potential as a treatment for various types of pain, including chronic pain and neuropathic pain. Another area of interest is its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is growing interest in the use of CP-55940 as an anti-tumor agent, with studies showing promising results in preclinical models of various types of cancer. Overall, CP-55940 has the potential to be a valuable tool for understanding the endocannabinoid system and developing new treatments for a variety of diseases and conditions.
Synthesis Methods
CP-55940 can be synthesized using a multi-step process that involves the condensation of 1-cyanocycloheptanone with 3,5-dimethylpiperidin-1-amine, followed by acetylation of the resulting intermediate with acetic anhydride. The final product is obtained through purification and crystallization.
Scientific Research Applications
CP-55940 has been studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. It has been found to have potent analgesic effects, with studies showing that it is effective in reducing pain in animal models of various types of pain, including neuropathic pain and inflammatory pain.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O/c1-14-9-15(2)11-20(10-14)12-16(21)19-17(13-18)7-5-3-4-6-8-17/h14-15H,3-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWPBSNQMZIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2(CCCCCC2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.